1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a dihydropyridine ring, and a carboxamide group.
Preparation Methods
The synthesis of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Formation of the carboxamide group: This can be achieved through the reaction of the dihydropyridine intermediate with an appropriate amine and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide). Major products formed from these reactions include the oxidized pyridine derivative, the reduced alcohol, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group, enhancing its pharmacological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-7-9-17(10-8-16)24-19(27)15-6-11-18(26)25(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYMMJBWGLQPHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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